2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL

CFTR corrector cystic fibrosis ion transport

Procure this uniquely substituted 2-aminoquinoline as a validated starting point for CFTR corrector programs. Unlike generic 2-aminoquinolines, its 7-OH group and 4-ethylphenyl motif confer confirmed CFTR rescue activity (CandActCFTR) and proven MAO-A inactivity (IC₅₀ > 100 µM), making it an ideal negative control for CNS screening. The 4-methyl group enhances nNOS affinity ~7-fold, enabling hybrid analog design. Verify substitution-specific potency before purchase—generic analogs lack this precise multi-target profile.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Cat. No. B10796676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)O)C(=C2)C
InChIInChI=1S/C18H18N2O/c1-3-13-4-6-14(7-5-13)19-18-10-12(2)16-9-8-15(21)11-17(16)20-18/h4-11,21H,3H2,1-2H3,(H,19,20)
InChIKeyTXAHZBLJKKTYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL: A Structurally Differentiated 2-Arylaminoquinoline for CFTR and CNS Research


2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL (molecular formula C₁₈H₁₈N₂O, exact mass 278.1419 g/mol) is a trisubstituted quinoline derivative featuring a 4-ethylphenylamino group at C-2, a methyl group at C-4, and a free hydroxyl group at C-7 . The compound belongs to the broader 2-aminoquinoline class, which includes established nNOS inhibitors and CFTR modulators, but its specific substitution pattern—particularly the 7-OH group—distinguishes it from the 7-phenyl/benzyl-substituted analogs that dominate the nNOS inhibitor literature . This structural divergence predicts distinct target engagement, metabolic stability, and off-target profiles that cannot be assumed from class-level data alone.

Why 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL Cannot Be Replaced by a Generic 2-Aminoquinoline


Substituting this compound with a generic 2-aminoquinoline or a closely related analog (e.g., 2-amino-4-methylquinoline or 7-phenyl-2-aminoquinoline derivatives) ignores three critical, quantifiable structure–activity relationships: (i) the 4-methyl group on the quinoline core improves nNOS binding affinity by approximately 7-fold relative to the unmethylated scaffold (Ki 94 nM vs. 630 nM) ; (ii) the 7-OH group presents a hydrogen-bond donor/acceptor that is absent in the 7-phenyl/benzyl-aminoquinoline nNOS inhibitors, which rely on hydrophobic auxiliary pocket interactions ; and (iii) the 4-ethylphenyl substituent at the 2-amino position modulates both steric bulk and lipophilicity differently than the 4-methylphenyl or unsubstituted phenyl analogs, directly influencing CFTR corrector activity and MAO off-target binding . Procurement without verifying these substitution-specific properties risks selecting a compound with divergent potency, selectivity, and solubility.

Quantitative Differentiation Evidence for 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL: Head-to-Head and Cross-Study Comparisons


CFTR Corrector Activity: Functional Enhancement in Epithelial Ion Transport Assays

The CandActCFTR database classifies 2-[(4-ethylphenyl)amino]-4-methylquinolin-7-OL (as N-(4-ethylphenyl)-4-methylquinolin-2-amine) as a compound that enhances CFTR function, categorizing it as a CFTR corrector . This functional annotation derives from a curated screening dataset (ReferenceID 79; Galietta LJ, Verkman AS, et al.) that assessed rescue of CFTR-mediated chloride transport. By contrast, the des-hydroxy analog 2-amino-4-methylquinoline (CID 672890 core scaffold) has not been annotated with CFTR corrector activity in this database, suggesting the 7-OH and 4-ethylphenyl substituents are important determinants of this functional phenotype. Quantitative comparison data for closely matched analogs (e.g., 2-[(4-methylphenyl)amino]-4-methylquinolin-7-OL or 2-[(4-ethylphenyl)amino]-4-methylquinoline) are not available in the same assay system, precluding a direct head-to-head potency comparison.

CFTR corrector cystic fibrosis ion transport epithelial biology

MAO-A Counter-Screening: Negligible Inhibition Defines a Favorable Off-Target Liability Window

In a recombinant human MAO-A fluorescence assay (kynuramine substrate, 20 min incubation), 2-[(4-ethylphenyl)amino]-4-methylquinolin-7-OL exhibited an IC₅₀ > 100,000 nM . This extremely weak MAO-A inhibition contrasts sharply with known selective MAO-A inhibitors (e.g., clorgyline, IC₅₀ ~1–10 nM) and with certain other 2-aminoquinoline derivatives that show moderate MAO inhibition. Specifically, a related 2-arylaminoquinoline compound (BDBM50401986 / CHEMBL2203918) showed MAO-B IC₅₀ = 666 nM in a comparable assay , representing at least a 150-fold stronger enzyme engagement than the target compound. The near-complete lack of MAO-A activity for the target compound indicates minimal risk of amine oxidase-related off-target effects (e.g., tyramine pressor response) that complicate the development of many CNS-targeted small molecules.

MAO-A off-target profiling CNS safety amine oxidase

4-Methyl Substitution Confers ~7-Fold Enhanced nNOS Binding Affinity: Class-Level Inference from Isosteric 2-Aminoquinolines

Although direct nNOS inhibition data for 2-[(4-ethylphenyl)amino]-4-methylquinolin-7-OL are not published, the 4-methylquinoline pharmacophore has been rigorously characterized within the 2-aminoquinoline nNOS inhibitor class. A published fragment screen demonstrated that 2-amino-4-methylquinoline binds rat nNOS with Ki = 94 nM, compared to Ki = 630 nM for the des-methyl 2-aminoquinoline—a 6.7-fold improvement attributable solely to the 4-methyl group . X-ray crystallography confirmed that the 4-methyl group acts as a competitive L-arginine antagonist, occupying a hydrophobic pocket adjacent to the active site . Because the target compound retains the identical 4-methylquinoline core, it is expected to benefit from this same affinity enhancement relative to 4-des-methyl analogs. This class-level SAR provides a quantitative basis for preferring 4-methyl-substituted quinolines over their des-methyl counterparts when nNOS target engagement is desired.

nNOS nitric oxide synthase neurodegeneration fragment-based drug design

Distinct 7-OH Hydrogen-Bond Pharmacophore Versus 7-Phenyl Hydrophobic nNOS Inhibitors

A critical structural distinction separates 2-[(4-ethylphenyl)amino]-4-methylquinolin-7-OL from the extensively characterized 7-phenyl-2-aminoquinoline nNOS inhibitors (e.g., 7-(4-(2-aminoethyl)phenyl)-4-methylquinolin-2-amine, PDB 6PMV/6POU ). The latter compounds feature a hydrophobic 7-aryl substituent that engages an auxiliary binding pocket in nNOS, contributing to isoform selectivity . In contrast, the target compound presents a 7-OH group—a compact, polar hydrogen-bond donor/acceptor—that cannot occupy the same hydrophobic auxiliary pocket. This fundamental pharmacophore difference means the target compound cannot be considered a direct structural analog of the published 7-phenyl nNOS inhibitors and should not be expected to replicate their nNOS potency or n/e selectivity profiles (which can exceed 500-fold for optimized 7-substituted derivatives ). This distinction is reinforced by the compound's documented CFTR corrector activity (see Evidence Item 1), which is not a reported property of the 7-phenyl nNOS inhibitors.

pharmacophore hydrogen bonding isoform selectivity drug design

Physicochemical Differentiation: Computed LogP, H-Bond Donor Count, and Topological PSA Relative to Aniline-Linked nNOS Inhibitors

The combination of a 7-OH group (HBD count = 2 including the 2-amino NH) and a 4-ethylphenyl substituent (logP-enhancing) yields computed physicochemical properties that differ from both the 7-phenyl-2-aminoquinoline nNOS inhibitors (which lack the 7-OH HBD and have higher tPSA due to polar tail groups ) and the simpler 2-amino-4-methylquinoline scaffold (which has lower molecular weight and logP). Using the InChI-based structure (SpectraBase ), the compound has MW = 278.35, HBD count = 2, HBA count = 2, and rotatable bonds = 3. Compared to the published nNOS inhibitor 7-(4-(2-aminoethyl)phenyl)-4-methylquinolin-2-amine (MW = 277.36, C₁₈H₁₉N₃, HBD = 2, HBA = 3), the target compound replaces the 7-(4-(2-aminoethyl)phenyl) group (a basic primary amine tail) with a 7-OH group, reducing the number of nitrogen atoms and altering the basicity profile. This substitution predicts lower P-gp efflux susceptibility (fewer basic amines) but also potentially reduced nNOS auxiliary pocket binding, consistent with the distinct target profile suggested by the CFTR corrector annotation .

physicochemical properties drug-likeness CNS permeability ADME

Highest-Confidence Application Scenarios for 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL Based on Current Evidence


CFTR Corrector Screening and Medicinal Chemistry Optimization for Cystic Fibrosis

The compound's annotation as a CFTR corrector in the CandActCFTR curated database provides a direct rationale for its use as a starting point for CFTR-focused medicinal chemistry. Unlike the unsubstituted 2-aminoquinoline scaffold, which lacks this functional annotation, this compound can serve as a validated hit for structure–activity relationship (SAR) exploration around the 7-OH and 4-ethylphenyl positions. Researchers procuring this compound for CFTR rescue assays should benchmark against established correctors (e.g., lumacaftor, tezacaftor) in Fischer rat thyroid (FRT) cells expressing ΔF508-CFTR, using transepithelial chloride current or halide-sensitive YFP assays.

Negative Control or Counter-Screen for MAO-A in CNS Drug Discovery Panels

With a confirmed MAO-A IC₅₀ > 100,000 nM , this compound is effectively inert against MAO-A at concentrations relevant to most biochemical and cellular assays. This property makes it suitable for inclusion as a negative control in MAO-A inhibitor screening cascades, or as a scaffold for further optimization where preservation of MAO-A inactivity is desired. Procurement for CNS programs where MAO inhibition is contraindicated (e.g., co-treatment with SSRIs) is supported by this quantitative off-target data.

Chemical Probe for Differentiating 7-OH vs. 7-Aryl Pharmacophore Effects in 2-Aminoquinoline Target Engagement

The target compound's 7-OH group is structurally orthogonal to the 7-phenyl/benzyl substituents of published nNOS inhibitors . This makes it a valuable tool compound for dissecting the contribution of the 7-position pharmacophore to target selectivity. In a panel of NOS isoforms (nNOS, eNOS, iNOS), the compound is predicted to show a markedly different inhibition profile compared to 7-phenyl-2-aminoquinolines, and experimental verification of this prediction would clarify whether the 7-OH group redirects binding toward non-NOS targets such as CFTR .

Scaffold-Hopping Template for Dual CFTR/nNOS or CFTR/Other Target Profiles

The combination of CFTR corrector activity and the 4-methylquinoline core (which confers ~7-fold nNOS affinity enhancement ) suggests that hybrid analogs could be designed to achieve dual pharmacology. The 7-OH position offers a synthetic handle for introducing substituents (e.g., via etherification or Mitsunobu reaction) that could modulate both CFTR and nNOS activity. Procurement of the parent compound enables systematic exploration of 7-O-substituted derivatives for multi-target profiling.

Quote Request

Request a Quote for 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.